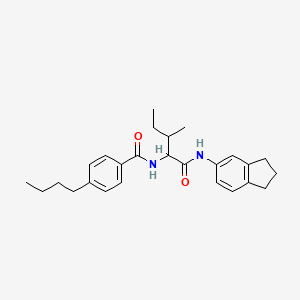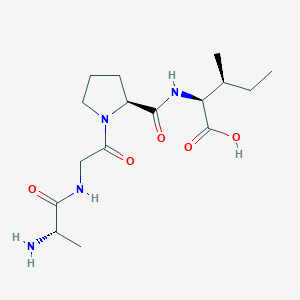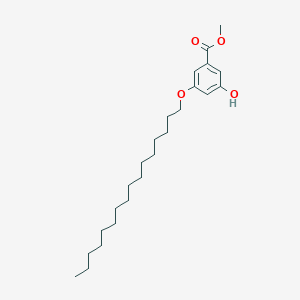
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butylbenzoyl group and an indenyl group attached to an isoleucinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide typically involves the following steps:
Formation of the Butylbenzoyl Intermediate: The butylbenzoyl group can be introduced through the acylation of a suitable precursor, such as 4-butylbenzoic acid, using reagents like thionyl chloride or oxalyl chloride.
Indenyl Group Introduction: The indenyl group can be synthesized via the cyclization of a suitable precursor, such as 2,3-dihydro-1H-indene, using catalytic hydrogenation or other cyclization methods.
Amide Bond Formation: The final step involves the coupling of the butylbenzoyl intermediate with the indenyl intermediate in the presence of isoleucine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(4-Methylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a methyl group instead of a butyl group.
N~2~-(4-Ethylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with an ethyl group instead of a butyl group.
N~2~-(4-Propylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a propyl group instead of a butyl group.
Uniqueness
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is unique due to the presence of the butyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
356054-67-6 |
|---|---|
Molekularformel |
C26H34N2O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-butyl-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O2/c1-4-6-8-19-11-13-21(14-12-19)25(29)28-24(18(3)5-2)26(30)27-23-16-15-20-9-7-10-22(20)17-23/h11-18,24H,4-10H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
VQMUYFWWAHHNBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)CC)C(=O)NC2=CC3=C(CCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)

![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)



